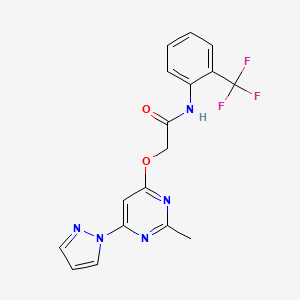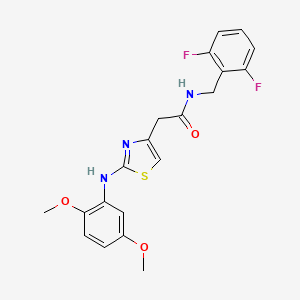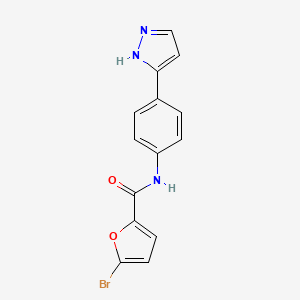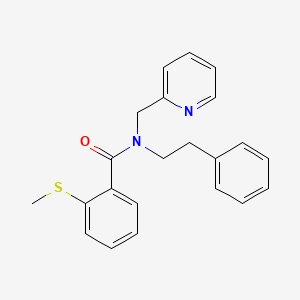
2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-(pyridin-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-(pyridin-2-yl)ethanone, also known as DQ-1, is a small molecule compound that has been widely used in scientific research. It has been shown to have potential therapeutic effects on various diseases, such as cancer and inflammation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity of Quinazoline Derivatives
Heterocyclic Synthesis Techniques
A study detailed a novel method for preparing 2-substituted quinazolines, demonstrating the versatility of aldehydes in synthesizing heterocyclic compounds through a reaction with N-(1-chloroalkyl)pyridinium chlorides and 2-aminobenzylamine. This method showcases the utility of quinazoline derivatives in diverse chemical synthesis applications (Eynde et al., 1993).
Photochemical Applications
Research on the photoactivation of amino-substituted 1,4-benzoquinones under visible light highlights the potential of quinazoline derivatives in developing photoresponsive materials. These materials could have applications in creating light-activated release systems or in the design of photochemical sensors (Chen & Steinmetz, 2006).
Chemical Sensing and Molecular Recognition
- Fluorescence Sensing of Metal Ions: The synthesis of a dihydroquinazolinone derivative for the selective recognition of Cu2+ ions exemplifies the application of quinazoline derivatives in chemical sensing. The compound exhibited "turn-off" fluorescence in response to Cu2+ ions, demonstrating its potential as a sensitive and selective sensor for environmental and biological monitoring (Borase et al., 2016).
Advanced Organic Synthesis Methods
- Innovative Reaction Pathways: Studies on the Ugi reaction incorporating redox-neutral amine C-H functionalization steps reveal advanced methodologies in organic synthesis that could be relevant for the modification or functionalization of quinazoline derivatives. Such reactions offer new pathways for constructing complex molecules with potential applications in medicinal chemistry and materials science (Zhu & Seidel, 2016).
Eigenschaften
IUPAC Name |
2-(6,7-dimethoxyquinazolin-4-yl)sulfanyl-1-pyridin-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-15-7-11-13(8-16(15)23-2)19-10-20-17(11)24-9-14(21)12-5-3-4-6-18-12/h3-8,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABNSTYAFANYOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)SCC(=O)C3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-(pyridin-2-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-chlorophenyl)[4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2864531.png)
![3-(2-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine](/img/structure/B2864532.png)




![2-Chloro-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-N-methylacetamide](/img/structure/B2864540.png)
![N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2864541.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2864542.png)

![3-[1,1'-biphenyl]-4-yl-3-oxopropanal O-methyloxime](/img/structure/B2864546.png)
![1-(2,3-Dimethylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2864547.png)
